TrixiePhos

Catalog No.
S778957
CAS No.
255836-67-0
M.F
C28H31P
M. Wt
398.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TrixiePhos

CAS Number

255836-67-0

Product Name

TrixiePhos

IUPAC Name

ditert-butyl-(1-naphthalen-1-ylnaphthalen-2-yl)phosphane

Molecular Formula

C28H31P

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C28H31P/c1-27(2,3)29(28(4,5)6)25-19-18-21-13-8-10-16-23(21)26(25)24-17-11-14-20-12-7-9-15-22(20)24/h7-19H,1-6H3

InChI Key

QGBQGMHXBSLYLZ-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)C(C)(C)C

TrixiePhos is a phosphorus-based ligand with a bulky binaphthyl backbone and two tert-butyl groups attached to the phosphorus atom []. It was first synthesized and reported in 1995 by Trost and Streng []. TrixiePhos is a valuable tool for organic chemists due to its ability to promote a variety of cross-coupling reactions with high enantioselectivity (stereoselectivity that favors one enantiomer over another) [, ].


Molecular Structure Analysis

The key feature of TrixiePhos's structure is the binaphthyl backbone. This rigid structure creates a chiral environment around the phosphorus atom, allowing it to differentiate between different reacting molecules []. The bulky tert-butyl groups on the phosphorus atom further enhance this steric differentiation and contribute to the ligand's selectivity [].


Chemical Reactions Analysis

TrixiePhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. These reactions involve the formation of a carbon-carbon bond between two organic fragments. Some of the most common cross-coupling reactions TrixiePhos can promote include:

  • Buchwald-Hartwig amination: This reaction forms a carbon-nitrogen bond between an aryl halide (Ar-X) and an amine (NR2H) [].
Ar-X + NR2H -> Ar-NR2 + HX (where X is Cl, Br, or I)
  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and a boronic acid (R'B(OH)2) [].
RX + R'B(OH)2 -> R-R' + BX2 (where X is Cl, Br, or I)
  • Stille coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide (RX) and a tin reagent (R'SnX3) [].
RX + R'SnX3 -> R-R' + 2SX2 (where X is Cl or Br)

The exact mechanism of these reactions involves a complex interplay between the palladium catalyst and the TrixiePhos ligand. However, the key role of TrixiePhos is to coordinate with the palladium atom and create a well-defined pocket that selectively binds the starting materials, promoting the desired C-C bond formation with high enantioselectivity [].

XLogP3

7.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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